molecular formula C26H26FN5 B5967610 1-[3-(4-FLUOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE

1-[3-(4-FLUOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE

Cat. No.: B5967610
M. Wt: 427.5 g/mol
InChI Key: ISIXAHSFLWBNMU-VMPITWQZSA-N
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Description

1-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and phenyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents and catalysts to attach the fluorophenyl group to the core structure.

    Attachment of the piperazine moiety: The final step involves the coupling of the piperazine group to the pyrazolo[1,5-a]pyrimidine core, often using coupling agents and specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups in the molecule are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

1-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and properties.

    Fluorinated compounds: The presence of fluorine in the structure enhances the compound’s stability and biological activity, making it unique compared to non-fluorinated analogs.

    Piperazine derivatives: Compounds with piperazine moieties are known for their diverse pharmacological activities, and the specific substitution pattern in this compound contributes to its unique properties.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-7-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5/c1-20-18-25(32-26(29-20)24(19-28-32)22-9-11-23(27)12-10-22)31-16-14-30(15-17-31)13-5-8-21-6-3-2-4-7-21/h2-12,18-19H,13-17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIXAHSFLWBNMU-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC=CC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C/C=C/C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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